molecular formula C21H18N4O2 B3454493 N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-methylbenzamide

N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-methylbenzamide

Cat. No.: B3454493
M. Wt: 358.4 g/mol
InChI Key: DPQWLAIOFVGALU-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-methylbenzamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzotriazole ring, a methoxyphenyl group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-methylbenzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylhydrazine with 2-methylbenzoyl chloride to form the intermediate hydrazone. This intermediate is then cyclized using a suitable oxidizing agent to yield the benzotriazole ring. The final step involves the acylation of the benzotriazole derivative with 2-methylbenzoyl chloride under basic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzotriazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the benzotriazole ring can lead to a dihydrobenzotriazole compound.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The benzotriazole ring can interact with enzymes and receptors, modulating their activity. Additionally, the methoxyphenyl group can enhance the compound’s binding affinity to certain proteins, leading to altered cellular functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-methylbenzamide is unique due to its specific combination of functional groups and the presence of the benzotriazole ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)benzotriazol-5-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-14-5-3-4-6-18(14)21(26)22-15-7-12-19-20(13-15)24-25(23-19)16-8-10-17(27-2)11-9-16/h3-13H,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQWLAIOFVGALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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